molecular formula C19H27N3O6 B613756 4-[(Boc)2-guanidino]phenylacetic acid CAS No. 1263045-12-0

4-[(Boc)2-guanidino]phenylacetic acid

Cat. No. B613756
M. Wt: 393,43 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 4-[(Boc)2-guanidino]phenylacetic acid is 1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) .


Chemical Reactions Analysis

The reaction involves the protection of guanidine with Boc groups using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), coupling of Boc-protected guanidine with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), deprotection of Boc groups using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl), neutralization of the reaction mixture with sodium hydroxide (NaOH) and extraction with dichloromethane (DCM), and purification of the crude product by recrystallization or column chromatography.


Physical And Chemical Properties Analysis

The compound is a light yellow crystalline powder with a melting point of 130 - 131 C . It should be stored at 0 - 8 C .

Safety And Hazards

The safety information for 4-[(Boc)2-guanidino]phenylacetic acid is available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPHFNMIHNLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Boc)2-guanidino]phenylacetic acid

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